molecular formula C10H15N3O3S B14019293 1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea CAS No. 91977-98-9

1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea

Cat. No.: B14019293
CAS No.: 91977-98-9
M. Wt: 257.31 g/mol
InChI Key: LATLARRRJDLPQG-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea is an organic compound that features a sulfonyl group attached to an aminophenyl ring and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea typically involves the reaction of 4-aminobenzenesulfonyl chloride with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Aminobenzenesulfonyl chloride} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminophenyl)sulfonyl-3-methyl-urea
  • 1-(4-Aminophenyl)sulfonyl-3-ethyl-urea
  • 1-(4-Aminophenyl)sulfonyl-3-butyl-urea

Uniqueness

1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group provides steric hindrance that can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

91977-98-9

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

1-(4-aminophenyl)sulfonyl-3-propan-2-ylurea

InChI

InChI=1S/C10H15N3O3S/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H2,12,13,14)

InChI Key

LATLARRRJDLPQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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